REACTION_CXSMILES
|
[Cl-].[NH4+].[Cl-].[Nd+3:4].[Cl-].[Cl-].[C:7](=[O:10])([O-:9])[O-:8].[Na+].[Na+]>[Co](Cl)Cl>[C:7](=[O:8])([O-:10])[O-:9].[Nd+3:4].[C:7](=[O:8])([O-:10])[O-:9].[C:7](=[O:8])([O-:10])[O-:9].[Nd+3:4] |f:0.1,2.3.4.5,6.7.8,10.11.12.13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Nd+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
cobalt chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Co](Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was mixed
|
Type
|
ADDITION
|
Details
|
was added to the mixed solution
|
Type
|
CUSTOM
|
Details
|
The precipitates of cobalt carbonate
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Nd+3].C([O-])([O-])=O.C([O-])([O-])=O.[Nd+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |